(2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
The compound (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic molecule featuring a pyrrole ring, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and triazole rings through cyclization reactions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of these rings under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a triazoline derivative.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the triazole ring can produce triazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals, particularly in areas like antimicrobial or anticancer therapy.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers could enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-hydroxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
- (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-ethoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of (2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets that similar compounds may not achieve. Additionally, the presence of the methoxy group on the pyrrolidine ring can influence the compound’s reactivity and biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
(2-cyclopropyl-1H-pyrrol-3-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-10-6-12(14-17-8-18-19-14)20(7-10)15(21)11-4-5-16-13(11)9-2-3-9/h4-5,8-10,12,16H,2-3,6-7H2,1H3,(H,17,18,19)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWJVKJRHMCPX-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)C2=C(NC=C2)C3CC3)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)C2=C(NC=C2)C3CC3)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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